Orthosphenic Acid

Description

Properties

IUPAC Name |

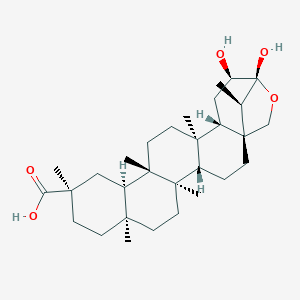

(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R,24R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-18-29-8-7-19-26(4,20(29)15-22(31)30(18,34)35-17-29)12-14-28(6)21-16-25(3,23(32)33)10-9-24(21,2)11-13-27(19,28)5/h18-22,31,34H,7-17H2,1-6H3,(H,32,33)/t18-,19+,20+,21-,22-,24-,25-,26-,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAXVSRGFJVPEU-XCIUXINDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C23CCC4C(C2CC(C1(OC3)O)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2C[C@H]([C@@]1(OC3)O)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86632-20-4 | |

| Record name | Orthosphenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86632-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthosphenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086632204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Orthosphenic Acid: A Technical Guide to Its Natural Sources, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthosphenic acid is a naturally occurring hexacyclic triterpenoid with the molecular formula C30H48O5.[1] First identified in Orthosphenia mexicana, this complex molecule has since been isolated from other plant species, drawing interest for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its extraction, and an exploration of its biological functions and associated signaling pathways.

Natural Sources and Abundance

This compound has been identified in a select number of plant species, primarily belonging to the Celastraceae family. The principal natural sources reported in the literature are:

-

Tripterygium wilfordii (Thunder God Vine): The bark of this plant is a known source of this compound.[1] T. wilfordii has a long history of use in traditional Chinese medicine for treating inflammation and autoimmune diseases.

-

Salacia chinensis : This plant has also been reported to contain this compound.[1]

-

Orthosphenia mexicana : This was the plant from which this compound was originally isolated.

While these plants are established as natural sources, quantitative data on the abundance of this compound within them is not extensively documented in publicly available literature. The concentration of secondary metabolites like this compound can vary significantly based on factors such as the geographical location of the plant, harvest time, and the specific plant part utilized.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) Containing this compound |

| Tripterygium wilfordii | Celastraceae | Bark |

| Salacia chinensis | Celastraceae | Not specified in available literature |

| Orthosphenia mexicana | Celastraceae | Not specified in available literature |

Experimental Protocols

General Workflow for Triterpenoid Extraction from Tripterygium wilfordii

Caption: Generalized workflow for the extraction and isolation of triterpenoids.

Methodology Details:

-

Preparation of Plant Material: The bark of Tripterygium wilfordii is collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Common solvents for triterpenoid extraction include ethanol, methanol, or acetone. This step can be performed using methods such as maceration, Soxhlet extraction, or ultrasonication to enhance extraction efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. For triterpenoids, partitioning between water and a solvent like ethyl acetate is common. The organic phase, which will contain the triterpenoids, is collected.

-

Chromatographic Separation: The concentrated organic phase is then subjected to column chromatography for further separation. Silica gel is a common stationary phase, and a gradient of solvents (e.g., hexane-ethyl acetate) is used as the mobile phase to elute fractions with different polarities.

-

Purification: Fractions containing compounds with similar chromatographic profiles to this compound are collected and further purified. This can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

The biological activity of this compound is not yet extensively studied. However, preliminary research indicates that it possesses anti-inflammatory properties . The precise mechanisms and cellular targets underlying this activity are still under investigation.

Given the known anti-inflammatory effects of other triterpenoids isolated from Tripterygium wilfordii, it is plausible that this compound may act on key inflammatory signaling pathways.

Potential Signaling Pathways of Interest

Based on the activities of structurally related compounds, the following signaling pathways are logical areas for future investigation into the mechanism of action of this compound:

Caption: Potential signaling pathways modulated by this compound.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Many natural products with anti-inflammatory effects exert their action by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including cytokines and chemokines.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK cascades (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Inhibition of MAPK signaling is another common mechanism for anti-inflammatory compounds.

Further research is required to determine if this compound directly or indirectly modulates these or other signaling pathways to exert its anti-inflammatory effects.

Conclusion and Future Directions

This compound is a structurally interesting natural product with confirmed anti-inflammatory potential. However, significant knowledge gaps remain regarding its natural abundance, optimal isolation procedures, and detailed mechanism of action. Future research should focus on:

-

Quantitative analysis of this compound in its known natural sources to identify high-yielding plant material.

-

Development and publication of a standardized, detailed protocol for the efficient isolation and purification of this compound.

-

In-depth pharmacological studies to elucidate the specific cellular targets and signaling pathways modulated by this compound to mediate its anti-inflammatory effects.

Such studies will be crucial for unlocking the full therapeutic potential of this promising natural compound for the development of new anti-inflammatory agents.

References

The Uncharted Territory of Orthosphenic Acid: A Technical Guide to Triterpenoid Biosynthesis in Plants

Foreword

Orthosphenic acid, a complex hexacyclic triterpenoid, has been isolated from medicinal plants such as Tripterygium wilfordii and Salacia chinensis. Despite its intriguing structure and potential pharmacological significance, the precise biosynthetic pathway leading to this compound in plants remains an uncharted area of scientific inquiry. This guide, therefore, pivots to the broader, well-established biosynthetic framework from which this compound originates: the triterpenoid biosynthesis pathway.

This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and enzymatic machinery governing the synthesis of triterpenoids in the plant kingdom. By understanding this foundational pathway, we can create a roadmap for the future elucidation of the specific steps leading to the formation of unique triterpenoids like this compound.

The Genesis of Triterpenoids: The Mevalonate Pathway

The journey to synthesizing complex triterpenoids begins with the universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). In the cytoplasm of plant cells, the mevalonate (MVA) pathway is the primary route for producing these five-carbon building blocks.

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a key regulatory step in the pathway. Subsequent phosphorylation and decarboxylation reactions convert mevalonate into IPP, which can be isomerized to DMAPP.

From Isoprene Units to a Linear Precursor: The Formation of Squalene

The synthesis of the characteristic 30-carbon backbone of triterpenoids proceeds through a series of head-to-tail condensations of IPP and DMAPP units. Farnesyl pyrophosphate (FPP) synthase catalyzes the formation of the 15-carbon intermediate, farnesyl pyrophosphate. Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to produce the linear hydrocarbon, squalene.

The Gateway to Cyclization: The Epoxidation of Squalene

The pivotal step that commits squalene to triterpenoid synthesis is its epoxidation to 2,3-oxidosqualene. This reaction is catalyzed by the enzyme squalene epoxidase (SQE). The introduction of an epoxide ring at the C2-C3 position of squalene initiates a cascade of highly stereospecific cyclization reactions.

The Heart of Triterpenoid Diversity: Oxidosqualene Cyclases

The immense structural diversity of triterpenoids arises from the action of a remarkable class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases.[1][2][3] These enzymes catalyze the intricate cyclization of the linear 2,3-oxidosqualene into various polycyclic skeletons.[1][2][3] In plants, a single species can possess multiple OSCs, each responsible for producing a specific triterpene scaffold.[1][4]

The cyclization process is a highly orchestrated series of carbocationic rearrangements. The initial protonation of the epoxide ring of 2,3-oxidosqualene triggers a cascade of ring closures and 1,2-hydride and methyl shifts, ultimately leading to the formation of a stable polycyclic structure.[5][6] The specific folding of the substrate within the active site of the OSC dictates the final triterpenoid skeleton produced.[5]

For instance, cycloartenol synthase (CAS) is a ubiquitous OSC in plants that produces cycloartenol, the precursor to essential phytosterols.[2] Other OSCs can generate a wide array of triterpene skeletons, including β-amyrin, α-amyrin, and lupeol, which are the precursors to a vast number of bioactive triterpenoids.[3]

References

- 1. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthetic Mechanism of Lanosterol: Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Ortho-Substituted Phenolic and Hydroxamic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While a direct search for "Orthosphenic Acid" does not yield a publicly recognized compound, this guide focuses on the preliminary biological activity screening of structurally related compounds, specifically ortho-substituted phenolic and hydroxamic acids. These classes of compounds have garnered significant interest in drug discovery due to their diverse and potent biological activities. This document provides a comprehensive overview of the typical preliminary screening cascade for these molecules, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows. The information presented is synthesized from various studies on related compounds, providing a relevant framework for researchers investigating novel molecules with similar structural motifs.

In Vitro Cytotoxic Activity

A primary step in the biological evaluation of novel compounds is the assessment of their cytotoxic effects against various cancer cell lines. This helps to identify potential anticancer agents and understand their potency and selectivity.

Data Presentation: In Vitro Cytotoxicity of Ortho-Substituted Phenylhydroxamic Acids

| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |

| 7g | Human Cancer Cells (unspecified) | Significant Inhibition | [1] |

| HDAC9 | 40 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells (e.g., UACC-62 melanoma, Jurkat T-cell leukemia) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 100 µM for initial screening) and incubated for a further 48-72 hours.[2]

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[3]

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Signaling Pathway: HDAC Inhibition-Induced Apoptosis

Certain ortho-substituted phenylhydroxamic acids have been shown to be potent histone deacetylase (HDAC) inhibitors.[1] Inhibition of HDACs, particularly class IIa HDACs, can lead to cell cycle arrest and apoptosis in cancer cells.[1]

Caption: HDAC9 inhibition leading to apoptosis.

Antioxidant Activity

Phenolic acids are well-known for their antioxidant properties, which are often evaluated using various in vitro assays.[4] These assays measure the ability of a compound to scavenge free radicals or reduce oxidizing agents.

Data Presentation: Antioxidant Activity of Phenolic Acids

| Assay | Compound | Activity | Reference |

| FRAP | 2,3-dihydroxybenzoic acid | Strongest antioxidant | [4] |

| DPPH | Ethanol extract of SBP | 13.93 ± 0.41 mg TE/g | [5] |

| ABTS | Ethanol extract of SBP | 84.22 ± 1.31 mg TE/g | [5] |

Experimental Protocols

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the reduction of a colorless Fe³⁺-TPTZ complex to an intense blue Fe²⁺-TPTZ complex by the antioxidant.[4] The change in absorbance is monitored spectrophotometrically at 593 nm.[6]

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Assay Procedure: Add 10 µL of the test compound solution to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubation and Measurement: Incubate the plate at 37°C for 30 minutes and measure the absorbance at 593 nm. A standard curve is generated using a known antioxidant like Trolox.

-

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[7]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure: Mix 100 µL of the test compound at various concentrations with 100 µL of the DPPH solution in a 96-well plate.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8]

-

Radical Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.[7]

-

Assay Procedure: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of the test compound to 190 µL of the diluted ABTS•+ solution.

-

Measurement: Measure the absorbance at 734 nm after 6 minutes.

-

Experimental Workflow: Antioxidant Activity Screening

Caption: Workflow for in vitro antioxidant screening.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

Data Presentation: Anti-inflammatory Activity

| Cell Line | Mediator | Effect of Treatment | Reference |

| RAW 264.7 | NO, PGE₂ | Inhibition | [9] |

| RAW 264.7 | iNOS, COX-2 | Down-regulation | [9] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent system.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve is generated using sodium nitrite.

Signaling Pathway: Inhibition of Inflammatory Mediators

Caption: Inhibition of LPS-induced inflammatory pathway.

Antibacterial Activity

Phenolic compounds are known to possess antibacterial properties against a wide range of microorganisms.[11] Their activity is typically evaluated by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Data Presentation: Antibacterial Activity of Phenolic Acids

| Bacteria | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |

| S. aureus CECT 976 | Gallic acid | 1750 | 2500-5500 | [11] |

| S. aureus CECT 976 | Caffeic acid | 1250 | 2500-5500 | [11] |

| S. aureus | Methanol extract of hawthorn | 1.25 | 1.25 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and then dilute it to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationship: Screening Cascade for a Novel Compound

Caption: Drug discovery screening cascade.

References

- 1. Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and anti-inflammatory effects of Orthosiphon aristatus and its bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical composition, antibacterial activity and action mechanism of different extracts from hawthorn (Crataegus pinnatifida Bge.) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Orthosphenic Acid: A Review of Currently Available Research

Currently, there is a significant lack of publicly available scientific literature detailing the specific in vitro cytotoxic effects of isolated Orthosphenic Acid. Despite its identification as a natural compound found in plants such as Tripterygium wilfordii and Salacia chinensis, dedicated studies to characterize its cytotoxic profile, including quantitative data like IC50 values, detailed experimental protocols, and its influence on cellular signaling pathways, could not be located in a comprehensive search of scholarly articles and scientific databases.

This compound is a hexacyclic triterpenoid with the molecular formula C30H48O5 and the CAS number 86632-20-4. It has been isolated from plant species that are known for their traditional medicinal uses and for containing a variety of bioactive compounds.

While direct studies on this compound are absent, some research has been conducted on the crude extracts of the plants from which it is derived. For instance, methanol extracts of Tripterygium wilfordii have demonstrated concentration-dependent inhibitory and toxic effects on various cell lines, including lymphocytes and both human and monkey kidney cells[1]. Another study on compounds isolated from Tripterygium wilfordii roots detailed the cytotoxic activities of other triterpenes against a panel of human tumor cell lines, though this compound was not among the compounds evaluated[2].

Similarly, research on Salacia chinensis has focused on the anti-inflammatory properties of its extracts, which were found to be non-toxic to macrophage cell lines at the concentrations tested[3]. Other reports mention the presence of various phytochemicals with cytotoxic potential in Salacia chinensis, but do not provide specific data on this compound itself[4][5]. An entry in an encyclopedia of traditional Chinese medicines lists this compound and its natural sources but does not contain any cytotoxicity information[6].

The absence of specific in vitro cytotoxicity studies on this compound prevents the creation of a detailed technical guide as requested. There is no quantitative data to summarize, no established experimental protocols to detail, and no identified signaling pathways to visualize. Further research is required to isolate this compound and systematically evaluate its potential cytotoxic effects to understand its biological activity and potential therapeutic or toxicological relevance. Until such studies are conducted and published, a comprehensive guide on its in vitro cytotoxicity cannot be formulated.

References

- 1. In vitro immunosuppressive and cytotoxic activities of Tripterygium wilfordii extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 4. Extraction efficiency, phytochemical profiles and antioxidative properties of different parts of Saptarangi (Salacia chinensis L.) – An important underutilized plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. epdf.pub [epdf.pub]

Orthosphenic Acid: A Review of Its Limitedly Explored Therapeutic Potential

For Immediate Release

[City, State] – [Date] – Orthosphenic Acid, a naturally occurring triterpenoid, has been identified in several medicinal plants, yet its therapeutic applications remain largely uncharted territory. This technical guide provides a comprehensive overview of the currently available scientific literature on this compound, targeting researchers, scientists, and drug development professionals. While the data is sparse, this document consolidates the known biological activities and highlights the significant gaps in our understanding of this compound's potential.

Introduction

This compound (C₃₀H₄₈O₅) is a tricyclic diterpenoid that has been isolated from the bark of Tripterygium wilfordii, as well as from Salacia chinensis and Maytenus royleanus. These plants have a history of use in traditional medicine for a variety of ailments, including inflammatory diseases and cancer. However, the specific contribution of this compound to the therapeutic effects of these plant extracts is not well-defined, with most research focusing on other constituent compounds. This guide aims to synthesize the existing, albeit limited, data on the biological activities of this compound.

Known Biological Activities

The scientific literature contains a few reports on the biological activities of this compound. These preliminary findings suggest a potential for anti-inflammatory, cytotoxic, and enzyme-inhibitory effects. The available quantitative data is summarized in the table below.

| Biological Activity | Assay/Model | Cell Line | Result | Reference |

| Cytotoxicity | In vitro | PC-3 (prostate cancer) | IC₅₀ = 40.42 µmol L⁻¹ (weak activity) | [1] |

| Cytotoxicity | In vitro | HeLa (cervical cancer) | IC₅₀ = 22.60 µmol L⁻¹ (moderate activity) | [1] |

| Anti-inflammatory | Not specified | Not specified | Reported to have anti-inflammatory activity | [2] |

| Aldose Reductase Inhibition | In vitro | Rat lens | Mentioned among inhibitory compounds | [3][4] |

| Anti-HIV Activity | In vitro | C8166 T cells (infected with HIV-1MN) | Tested for activity, but not the most effective compound | [4][5] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following are generalized methodologies based on the descriptions in the referenced literature.

Cytotoxicity Assay (General Protocol)

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay would likely have been used to determine the IC₅₀ values. A general procedure would involve:

-

Cell Culture: PC-3 and HeLa cells would be cultured in appropriate media and conditions.

-

Treatment: Cells would be seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Assay: After incubation, MTT solution is added to each well, and the cells are incubated further to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways

Currently, there is no published research that elucidates the specific signaling pathways modulated by this compound. The observed cytotoxic and anti-inflammatory effects suggest potential interactions with common pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB or MAPK pathways. However, without direct experimental evidence, any depiction of a signaling pathway for this compound would be purely speculative.

Experimental Workflow and Logical Relationships

The logical flow of the limited research on this compound can be visualized as a screening process to identify its biological activities.

Future Directions

The current body of research on this compound is at a very early stage. To unlock its therapeutic potential, the following areas require significant investigation:

-

Mechanism of Action: Elucidating the molecular targets and signaling pathways responsible for its observed biological activities.

-

In Vivo Studies: Conducting animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to improve its potency and selectivity.

-

Comprehensive Biological Screening: Expanding the screening to a wider range of cancer cell lines, inflammatory models, and other disease models.

Conclusion

This compound remains an enigmatic molecule with preliminary evidence suggesting potential therapeutic applications in oncology and inflammatory diseases. The lack of in-depth studies presents a significant opportunity for researchers in natural product chemistry and drug discovery. This guide serves as a foundational document, summarizing the current knowledge and underscoring the need for further rigorous scientific investigation to determine the true therapeutic value of this compound.

References

understanding the chemical classification of Orthosphenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthosphenic acid, a complex triterpenoid, stands as a unique natural product with a multifaceted chemical architecture. First isolated in 1983 from the Mexican plant Orthosphenia mexicana, its intricate hexacyclic structure has positioned it as a subject of interest within the scientific community. This technical guide provides a comprehensive overview of the chemical classification, known biological context, and experimental foundations of this compound, catering to professionals engaged in chemical and pharmaceutical research.

Chemical Classification and Properties

This compound is classified as a hexacyclic triterpenoid. Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene. The structure of this compound is characterized by a complex ring system, a carboxylic acid functional group, and multiple stereocenters, contributing to its distinct chemical properties.

Physicochemical Data

While extensive quantitative data on the biological activity of pure this compound is not widely available in public literature, its fundamental physicochemical properties have been determined.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₅ | --INVALID-LINK-- |

| Molecular Weight | 488.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | (1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R,24R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.0¹﹐¹⁸.0⁴﹐¹⁷.0⁵﹐¹⁴.0⁸﹐¹³]tetracosane-11-carboxylic acid | --INVALID-LINK-- |

| CAS Number | 86632-20-4 | --INVALID-LINK-- |

Experimental Protocols

Isolation of this compound

The initial isolation of this compound was reported by González and colleagues in 1983. The following protocol is based on their seminal work and represents the foundational methodology for obtaining this compound from its natural source.

Source Material: Dried and ground aerial parts of Orthosphenia mexicana.

Protocol:

-

Extraction: The dried plant material is subjected to exhaustive extraction with ethanol at room temperature.

-

Solvent Partitioning: The resulting ethanolic extract is concentrated under reduced pressure and subsequently partitioned between chloroform and water.

-

Chromatographic Separation: The chloroform extract, containing the less polar constituents including this compound, is subjected to column chromatography on silica gel.

-

Elution: A gradient elution system is employed, starting with less polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Crystallization: Fractions enriched with this compound are combined, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol-water) to yield crystalline this compound.

-

Structure Elucidation: The definitive structure of the isolated compound was determined by single-crystal X-ray diffraction analysis.[1][2]

Biological Activity and Signaling Pathways: A Research Outlook

To date, specific studies detailing the biological activity and molecular targets of this compound are limited in the publicly available scientific literature. However, its classification as a triterpenoid provides a logical framework for hypothesizing its potential biological roles and the signaling pathways it may modulate.

Many triterpenoids isolated from various plant species, including those from the Celastraceae family to which related source plants belong, have demonstrated significant anti-inflammatory, and cytotoxic activities. These activities are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation.

Hypothetical Signaling Pathway Involvement

Based on the known activities of structurally related triterpenoids, it is plausible that this compound could interact with inflammatory signaling cascades such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. These pathways are central regulators of the inflammatory response, and their inhibition is a key mechanism for many anti-inflammatory compounds.

This diagram illustrates a potential mechanism where this compound could exert anti-inflammatory effects by inhibiting the IKK complex, a critical upstream kinase in the NF-κB signaling cascade. Inhibition of IKK would prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Future Directions

The unique and complex structure of this compound warrants further investigation into its biological activities. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a panel of cancer cell lines and assessing its anti-inflammatory properties in relevant in vitro and in vivo models.

-

Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Total Synthesis: Developing a total synthesis route for this compound would not only confirm its structure but also provide access to larger quantities for extensive biological evaluation and the synthesis of novel analogs with potentially improved therapeutic properties.

Conclusion

This compound remains a fascinating and underexplored natural product. Its complex triterpenoid structure suggests a high potential for interesting biological activities. This technical guide consolidates the currently available information and provides a forward-looking perspective on the research required to unlock the full therapeutic potential of this unique molecule. For researchers in natural product chemistry and drug discovery, this compound represents a promising lead for the development of new therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Orthosphenic Acid from Tripterygium wilfordii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant that has been used in traditional Chinese medicine for centuries to treat a range of ailments, including rheumatoid arthritis and inflammation.[1] The plant is a rich source of bioactive compounds, primarily terpenoids and alkaloids, which are of significant interest to the pharmaceutical industry.[1][2] Among these, Orthosphenic Acid, a putative triterpenoid, has garnered attention for its potential therapeutic properties.

These application notes provide a comprehensive overview of the techniques for the extraction and purification of this compound from the roots of Tripterygium wilfordii. The protocols detailed below are based on established methods for the isolation of terpenoids from this plant genus and are intended to serve as a guide for researchers in natural product chemistry and drug development.

Data Presentation: Extraction & Purification Parameters

The following tables summarize the key quantitative data for the extraction and purification of this compound. These parameters are critical for optimizing yield and purity.

Table 1: Solvent Extraction Parameters

| Parameter | Method 1: Ethanol Extraction | Method 2: Acetone Ultrasonic Extraction | Method 3: Ethyl Acetate Partition |

| Plant Material | Dried, powdered roots of T. wilfordii | Dried, powdered roots of T. wilfordii | Crude ethanol extract of T. wilfordii roots |

| Solvent | 95% Ethanol | Acetone | Ethyl Acetate & Water |

| Solid-to-Solvent Ratio | 1:10 (w/v) | 1:10 (w/v) | 1:1 (v/v) of extract to solvent |

| Extraction Time | 48 hours | 2 x 1 hour cycles | N/A (Partitioning) |

| Temperature | Room Temperature | 40°C | Room Temperature |

| Extraction Method | Maceration | Ultrasound-assisted | Liquid-liquid partition |

| Typical Yield | 10-15% crude extract | 5-8% crude extract | 2-4% ethyl acetate fraction |

Table 2: Chromatographic Purification Parameters

| Parameter | Method 1: Silica Gel Column Chromatography | Method 2: Preparative HPLC |

| Stationary Phase | Silica Gel (200-300 mesh) | C18 Reverse-Phase (10 µm) |

| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (9:1 to 1:1) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | Gravity dependent | 20 mL/min |

| Detection | Thin Layer Chromatography (TLC) | UV at 210 nm |

| Expected Purity | 70-85% | >95% |

| Sample Load | 1-5g of crude extract | 100-500mg of semi-purified fraction |

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol describes the initial extraction of a crude fraction containing this compound from the dried roots of Tripterygium wilfordii.

Materials:

-

Dried and powdered roots of Tripterygium wilfordii

-

95% Ethanol

-

Acetone

-

Ethyl Acetate

-

Hexane

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper and funnel

-

Separatory funnel

Procedure:

Step 1: Initial Solvent Extraction (Choose one of the following)

-

Ethanol Maceration:

-

Macerate 1 kg of powdered T. wilfordii root in 10 L of 95% ethanol at room temperature for 48 hours with occasional stirring.

-

Filter the extract through filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude ethanol extract.

-

-

Ultrasound-Assisted Acetone Extraction:

-

Suspend 200 g of powdered T. wilfordii root in 2 L of acetone.[2]

-

Place the suspension in an ultrasonic bath and extract for 1 hour at 40°C.[2]

-

Filter the extract and repeat the extraction process on the plant residue with fresh acetone.

-

Combine the filtrates and concentrate using a rotary evaporator to yield the crude acetone extract.[2]

-

Step 2: Liquid-Liquid Partitioning

-

Dissolve the crude ethanol or acetone extract in 500 mL of water.

-

Transfer the aqueous solution to a 2 L separatory funnel.

-

Partition the aqueous solution three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain the ethyl acetate fraction, which will be enriched with terpenoids like this compound.

Protocol 2: Purification by Column Chromatography

This protocol details the purification of the crude extract using silica gel column chromatography.[3][4][5]

Materials:

-

Crude ethyl acetate fraction

-

Silica gel (200-300 mesh)

-

Hexane

-

Ethyl Acetate

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude ethyl acetate fraction in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution: Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) as the solvent runs through the column.

-

TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp.

-

Pooling Fractions: Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles.

-

Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain a semi-purified this compound fraction.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes the final purification step to obtain high-purity this compound using preparative HPLC.[6][7]

Materials:

-

Semi-purified this compound fraction

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

Lyophilizer or rotary evaporator

Procedure:

-

Sample Preparation: Dissolve the semi-purified fraction in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a suitable gradient, for example, 50% B to 100% B over 30 minutes.

-

Flow Rate: 20 mL/min.

-

Detection: UV at 210 nm.

-

-

Injection and Fraction Collection: Inject the sample onto the HPLC column and collect the peaks corresponding to this compound as they elute.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain pure this compound.

Visualizations

References

- 1. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]

- 3. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]

- 4. column-chromatography.com [column-chromatography.com]

- 5. column-chromatography.com [column-chromatography.com]

- 6. iipseries.org [iipseries.org]

- 7. cores.emory.edu [cores.emory.edu]

Application Notes: Orthosphenic Acid as a Reference Standard in Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthosphenic acid, a complex hexacyclic triterpenoid, is a significant phytochemical primarily isolated from plants of the Celastraceae family, such as Tripterygium wilfordii and Salacia chinensis.[1] These plants have a long history of use in traditional medicine, and their bioactive constituents, including triterpenoids, are of great interest to researchers for their potential therapeutic properties.[1][2] Accurate quantification of these compounds is crucial for the quality control of herbal raw materials, standardization of extracts, and in the development of new phytopharmaceuticals.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in the phytochemical analysis of plant extracts. The protocols outlined below describe a representative High-Performance Liquid Chromatography (HPLC) method for its quantification.

Physicochemical Properties and Stability

A well-characterized reference standard is fundamental for accurate analytical measurements. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Data for this compound Reference Standard

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₅ | [1] |

| Molecular Weight | 488.7 g/mol | [1] |

| IUPAC Name | (1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R,24R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.0¹﹐¹⁸.0⁴﹐¹⁷.0⁵﹐¹⁴.0⁸﹐¹³]tetracosane-11-carboxylic acid | [1] |

| CAS Number | 86632-20-4 | |

| Appearance | White to off-white solid | |

| Purity (typical) | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (e.g., 55 mg/mL), Methanol, Ethanol. | |

| Storage (Powder) | Store at -20°C for long-term stability (e.g., up to 3 years). | |

| Storage (In Solution) | Store stock solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |

Application: Quantification of Triterpenoids in Plant Extracts by HPLC-UV

This section details a representative protocol for the quantification of this compound in a plant matrix using a reversed-phase HPLC method with UV detection. As many triterpenoids lack a strong chromophore, detection at low wavelengths (205-220 nm) is often necessary for adequate sensitivity.[1][3][4]

Experimental Workflow for Phytochemical Quantification

The overall process for quantifying a target analyte in a plant extract using an external reference standard is depicted below. This workflow ensures accuracy and reproducibility from sample collection to final data analysis.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Simultaneous determination of four sesquiterpene alkaloids in Tripterygium wilfordii Hook. F. extracts by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Cell-Based Assays for Determining the Anti-inflammatory Activity of Orthosphenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in developing novel therapeutics is the identification of compounds that can modulate inflammatory pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2][3]

This document provides detailed protocols for a panel of cell-based assays designed to evaluate the anti-inflammatory potential of a test compound, referred to herein as Orthosphenic Acid. These assays quantify the compound's ability to inhibit the production of key inflammatory mediators, suppress critical signaling pathways, and reduce the expression of pro-inflammatory enzymes. The protocols are designed for use in a research or drug discovery setting.

Key Signaling Pathways in Inflammation

Understanding the molecular pathways that drive inflammation is crucial for interpreting experimental results. The NF-κB and MAPK pathways are primary targets for anti-inflammatory drugs.

The NF-κB pathway is a master regulator of inflammation.[4] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes.[5][7]

The MAPK pathways (including p38, JNK, and ERK) are also activated by inflammatory stimuli and stress signals.[8] These pathways consist of a three-tiered kinase cascade that culminates in the activation of transcription factors like AP-1, which work in concert with NF-κB to regulate the expression of inflammatory genes.[2][9]

General Experimental Workflow

The overall workflow for assessing the anti-inflammatory activity of this compound involves treating cultured cells with an inflammatory stimulus in the presence or absence of the test compound, followed by measurement of specific inflammatory endpoints.

Protocol 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

This protocol uses the murine macrophage cell line RAW 264.7 to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) following stimulation with lipopolysaccharide (LPS).[10]

Principle: LPS, a component of gram-negative bacteria, activates macrophages to produce a variety of pro-inflammatory mediators.[11] This assay quantifies the ability of this compound to suppress the release of these mediators.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Griess Reagent Kit for Nitrite determination

-

Mouse TNF-α and IL-6 ELISA Kits

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

DMSO (vehicle control)

-

Dexamethasone (positive control)

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of this compound, vehicle (DMSO), or a positive control (e.g., Dexamethasone).

-

Pre-incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂.

-

Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis and store at -80°C if not used immediately.

Assay 1a: Nitric Oxide (NO) Measurement (Griess Assay)

-

Add 50 µL of cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Assay 1b: Cytokine Measurement (ELISA)

-

Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits.

-

Follow the manufacturer's instructions precisely for the assay procedure and data analysis.

Protocol 2: NF-κB Reporter Gene Assay

This assay provides a direct measure of the transcriptional activity of NF-κB.[12] It utilizes a stable cell line (e.g., HEK293 or RAW 264.7) containing a reporter gene (e.g., Luciferase or SEAP) under the control of an NF-κB response element.[7][13]

Principle: Activation of the NF-κB pathway leads to the expression of the reporter gene. The inhibitory effect of this compound is quantified by a decrease in the reporter signal.

Materials:

-

NF-κB reporter cell line (e.g., HEK293-NFκB-luc)

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Stimulant (e.g., TNF-α at 20 ng/mL)

-

Luciferase Assay System

-

White, opaque 96-well plates

-

Luminometer

-

PDTC or BAY 11-7082 (positive control inhibitors)[7]

Experimental Protocol:

-

Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at an appropriate density (e.g., 4 x 10⁴ cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound or controls for 1-2 hours.

-

Stimulation: Add TNF-α to a final concentration of 20 ng/mL to induce NF-κB activation.

-

Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.

-

Lysis and Measurement: Remove the medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer, following the manufacturer's protocol.

Protocol 3: Inhibition of COX-2 Expression (Western Blot)

This protocol determines if this compound can inhibit the protein expression of COX-2, a key enzyme in the inflammatory cascade.

Principle: LPS stimulation strongly induces the expression of COX-2 protein in macrophages.[14] Western blotting is used to detect and quantify the levels of COX-2 protein in cell lysates, allowing for the assessment of the inhibitory effect of the test compound.

Materials:

-

RAW 264.7 cells

-

6-well plates

-

This compound and LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer system

-

Primary antibodies: anti-COX-2 and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Experimental Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 18-24 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunodetection: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with primary antibodies (anti-COX-2, anti-β-actin) overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensity using image analysis software. Normalize the COX-2 signal to the β-actin signal.

Data Presentation and Analysis

All quantitative data should be presented clearly to allow for easy interpretation and comparison. Data should be expressed as mean ± standard deviation (SD) from at least three independent experiments. The inhibitory activity can be calculated and expressed as a percentage of inhibition relative to the LPS-stimulated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition, should be determined by non-linear regression analysis.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |

| Control (Unstimulated) | 5.2 ± 1.1 | 3.4 ± 0.8 | 2.1 ± 0.5 |

| LPS (1 µg/mL) | 100.0 ± 8.5 | 100.0 ± 9.1 | 100.0 ± 7.8 |

| This compound (1 µM) + LPS | 85.3 ± 6.2 | 88.1 ± 7.5 | 90.4 ± 8.1 |

| This compound (10 µM) + LPS | 45.7 ± 4.1 | 52.3 ± 5.0 | 58.6 ± 6.3 |

| This compound (50 µM) + LPS | 15.1 ± 2.5 | 20.8 ± 3.1 | 25.4 ± 3.9 |

| IC₅₀ Value (µM) | 11.5 | 13.8 | 16.2 |

Table 2: Effect of this compound on NF-κB and COX-2 Activity

| Treatment Group | NF-κB Activity (% of TNF-α Control) | COX-2 Expression (% of LPS Control) |

| Control (Unstimulated) | 8.1 ± 1.5 | 4.5 ± 1.0 |

| Stimulated (TNF-α or LPS) | 100.0 ± 7.9 | 100.0 ± 11.2 |

| This compound (1 µM) + Stimulant | 92.4 ± 8.0 | 95.1 ± 9.8 |

| This compound (10 µM) + Stimulant | 58.2 ± 5.5 | 65.3 ± 7.1 |

| This compound (50 µM) + Stimulant | 22.6 ± 3.4 | 28.9 ± 4.5 |

| IC₅₀ Value (µM) | 15.1 | 18.9 |

Note: Data presented in tables are hypothetical and for illustrative purposes only.

Conclusion

The cell-based assays outlined in this document provide a robust framework for characterizing the anti-inflammatory activity of this compound. By employing assays that probe different aspects of the inflammatory response—from mediator release to the modulation of key signaling pathways like NF-κB and the expression of enzymes like COX-2—researchers can build a comprehensive profile of the compound's mechanism of action. These protocols serve as a foundational platform for the preclinical evaluation of novel anti-inflammatory drug candidates.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synapse.koreamed.org [synapse.koreamed.org]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and anti-inflammatory effects of Orthosiphon aristatus and its bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Evaluating the Immunosuppressive Effects of Orthosphenic Acid in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthosphenic acid is a tricyclic diterpenoid compound (C₃₀H₄₈O₅) that has been isolated from plant species such as Tripterygium wilfordii and Salacia chinensis[1]. While the chemical structure of this compound has been characterized, its biological activities, particularly its effects on the immune system, remain largely unexplored. These application notes provide a comprehensive framework for evaluating the potential immunosuppressive effects of this compound using established in vivo animal models. The following protocols are designed to be adapted by researchers to investigate the efficacy and mechanisms of action of novel immunomodulatory compounds like this compound.

The evaluation of a potential immunosuppressive agent is critical for the development of new therapies for autoimmune diseases and for preventing rejection in organ transplantation[2][3]. Animal models are indispensable tools for these initial efficacy and safety assessments[4][5][6]. This document outlines protocols for both inflammation-based models and transplantation models to provide a thorough preclinical assessment of this compound.

In Vivo Models for Assessing Immunosuppressive Activity

The choice of an animal model is crucial and should be aligned with the specific research question. Both small and large animal models have their advantages and are used to bridge preclinical findings to clinical applications[4][5]. For initial screening and mechanistic studies of a novel compound like this compound, rodent models are often preferred due to their cost-effectiveness, well-characterized immune systems, and the availability of research reagents[6].

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This model is a well-established and highly reproducible method for screening compounds for acute anti-inflammatory and potential immunosuppressive activity. It is particularly sensitive to inhibitors of prostaglandin synthesis[7].

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats (180-200g).

-

Acclimatization: Acclimatize animals for at least one week before the experiment[7].

-

Grouping:

-

Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).

-

Group II: Positive control (e.g., Indomethacin, 10 mg/kg, orally).

-

Group III-V: this compound (e.g., 10, 25, 50 mg/kg, orally).

-

-

Procedure:

-

Administer the vehicle, positive control, or this compound one hour before the induction of inflammation.

-

Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Endpoint Analysis:

-

Calculate the percentage inhibition of edema.

-

At the end of the experiment, euthanize the animals and collect paw tissue for histopathological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-1β, PGE2).

-

Murine Skin Allograft Model (Transplantation Model)

This model is a gold standard for assessing the efficacy of immunosuppressive drugs in preventing organ rejection[4][5]. It evaluates the ability of a compound to prolong the survival of a skin graft from a genetically different donor.

Experimental Protocol:

-

Animal Model: C57BL/6 (recipient) and BALB/c (donor) mice (8-10 weeks old).

-

Grouping:

-

Group I: Vehicle control.

-

Group II: Positive control (e.g., Cyclosporine A, 25 mg/kg/day, intraperitoneally).

-

Group III-V: this compound (e.g., 10, 25, 50 mg/kg/day, orally or intraperitoneally).

-

-

Procedure:

-

Anesthetize both donor and recipient mice.

-

Prepare a full-thickness skin graft (approximately 1 cm²) from the tail of the BALB/c donor mouse.

-

Create a graft bed of the same size on the dorsal flank of the C57BL/6 recipient mouse.

-

Place the skin graft onto the graft bed and secure it with sutures and a bandage.

-

Administer treatment daily starting from the day of transplantation.

-

-

Endpoint Analysis:

-

Monitor the graft daily for signs of rejection (inflammation, necrosis, eschar formation).

-

The primary endpoint is the median graft survival time (MST).

-

Collect blood samples for flow cytometry to analyze T-cell populations.

-

At the time of rejection (or a predetermined endpoint), collect the graft and spleen for histological analysis and cytokine profiling.

-

Quantitative Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation of results. The following tables provide templates for summarizing the data obtained from the proposed experiments.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0% | ||||

| Indomethacin | 10 | |||||

| This compound | 10 | |||||

| This compound | 25 | |||||

| This compound | 50 |

Table 2: Effect of this compound on Skin Allograft Survival in Mice

| Treatment Group | Dose (mg/kg/day) | Number of Animals | Individual Graft Survival (days) | Median Survival Time (MST) |

| Vehicle Control | - | 8 | ||

| Cyclosporine A | 25 | 8 | ||

| This compound | 10 | 8 | ||

| This compound | 25 | 8 | ||

| This compound | 50 | 8 |

Table 3: Immunophenotyping of Splenocytes in Skin Allograft Model

| Treatment Group | Dose (mg/kg/day) | % CD4+ T Cells | % CD8+ T Cells | CD4+/CD8+ Ratio | % Regulatory T Cells (CD4+FoxP3+) |

| Vehicle Control | - | ||||

| Cyclosporine A | 25 | ||||

| This compound | 10 | ||||

| This compound | 25 | ||||

| This compound | 50 |

Visualization of Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway that could be modulated by an immunosuppressive agent.

Mechanistic Studies

To elucidate the mechanism by which this compound may exert its immunosuppressive effects, further in vitro and in vivo studies are recommended.

In Vitro T-Cell Proliferation Assay

This assay will determine if this compound directly inhibits the proliferation of T-lymphocytes.

Protocol:

-

Isolate splenocytes from healthy mice.

-

Culture the splenocytes in the presence of a T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies).

-

Treat the cells with varying concentrations of this compound.

-

After 48-72 hours, assess cell proliferation using a standard method such as MTT or BrdU incorporation assay.

-

A positive control such as Cyclosporine A should be included.

Cytokine Release Assay

This assay will measure the effect of this compound on the production of key cytokines involved in the immune response.

Protocol:

-

Culture splenocytes or purified T-cells with a mitogen as described above.

-

Treat with varying concentrations of this compound.

-

After 24-48 hours, collect the culture supernatant.

-

Measure the levels of cytokines such as IL-2, IFN-γ, and TNF-α using ELISA or a multiplex bead array.

Concluding Remarks

The protocols outlined in these application notes provide a robust starting point for the preclinical evaluation of the immunosuppressive potential of this compound. The data generated from these studies will be crucial in determining its efficacy, understanding its mechanism of action, and guiding future drug development efforts. It is important to note that dosages and specific experimental parameters may need to be optimized based on the pharmacokinetic and pharmacodynamic properties of the compound.

References

- 1. This compound | C30H48O5 | CID 20056194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arthritis.org [arthritis.org]

- 3. Immunosuppressive and cytotoxic drugs in the treatment of rheumatic skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical: this compound [caps.ncbs.res.in]

- 5. Crystal structure of this compound | DIGITAL.CSIC [digital.csic.es]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

investigating the mechanism of action of Orthosphenic Acid using molecular docking

Application Notes and Protocols

Topic: Investigating the Mechanism of Action of Orthosphenic Acid using Molecular Docking

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a tricyclic diterpenoid isolated from plants such as Tripterygium wilfordii and Salacia chinensis, represents a class of natural products with significant therapeutic potential.[1] Compounds from these plants have demonstrated a range of biological activities, including anti-inflammatory, immunosuppressive, and anticancer effects.[2][3][4] This application note provides a detailed protocol for investigating the potential mechanism of action of this compound through molecular docking, a computational technique that predicts the interaction between a small molecule and a protein target at the atomic level.[5] We present a hypothetical study focusing on Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, as a potential target for this compound, based on the known anti-inflammatory properties of extracts from Tripterygium wilfordii. This document outlines the principles of molecular docking, a step-by-step experimental workflow, data interpretation guidelines, and the visualization of the workflow and a relevant biological pathway.

Introduction to this compound and Molecular Docking

This compound is a naturally occurring tricyclic diterpenoid.[1] Diterpenoids are a class of chemical compounds that exhibit a wide array of biological activities, including cytotoxic and antiproliferative effects.[5] The plant sources of this compound, Tripterygium wilfordii and Salacia chinensis, are known in traditional medicine for their therapeutic properties. Bioactive compounds from Tripterygium wilfordii have been shown to modulate inflammatory responses, often targeting pathways like NF-κB and pro-inflammatory cytokines such as TNF-α.[2][6] Similarly, constituents of Salacia chinensis have been found to inhibit enzymes like α-glucosidase and pancreatic lipase.[7][8]

Molecular docking is a powerful computational tool in drug discovery and molecular biology.[5][7] It is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] By predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein, molecular docking can provide insights into the compound's potential mechanism of action.[5]

Principle of Molecular Docking

The process of molecular docking involves two main steps:

-

Sampling: This step involves predicting the conformation of the ligand as well as its position and orientation within the binding site of the protein. This generates a set of possible binding poses.

-

Scoring: In this step, the generated poses are evaluated using a scoring function that estimates the binding affinity between the ligand and the protein. The poses are then ranked based on these scores.

A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein.

Experimental Protocol: Molecular Docking of this compound with COX-2

This protocol outlines the steps for performing a molecular docking study of this compound against the human COX-2 enzyme.

3.1. Software and Resource Requirements:

-

Protein Structure: Crystal structure of human COX-2 (PDB ID: 5KIR) from the Protein Data Bank (PDB).

-

Ligand Structure: 3D structure of this compound (PubChem CID: 20056194).

-

Molecular Docking Software: AutoDock Vina.

-

Visualization Software: PyMOL or UCSF Chimera.

-

Computational Hardware: A workstation with sufficient processing power.

3.2. Ligand Preparation:

-

Download the 3D structure of this compound from the PubChem database in SDF format.

-

Convert the SDF file to PDBQT format using AutoDock Tools. This step involves adding hydrogen atoms, calculating Gasteiger charges, and defining the rotatable bonds.

3.3. Protein Preparation:

-

Download the crystal structure of COX-2 (PDB ID: 5KIR) from the PDB.

-

Using PyMOL or Chimera, remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign Kollman charges to the protein using AutoDock Tools.

-

Save the prepared protein structure in PDBQT format.

3.4. Grid Box Generation:

-

Identify the active site of COX-2. For PDB ID 5KIR, this is the binding pocket of the co-crystallized ligand.

-